molecular formula C9H5F4NO4 B8549171 5-Fluoro-2-nitro-4-trifluoromethyl-benzoic acid methyl ester

5-Fluoro-2-nitro-4-trifluoromethyl-benzoic acid methyl ester

Cat. No. B8549171
M. Wt: 267.13 g/mol
InChI Key: SIVZOQQNZJXRJI-UHFFFAOYSA-N
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Patent
US08299085B2

Procedure details

A solution of 6.2 g (24.5 mmole) of 5-fluoro-2-nitro-4-trifluoromethyl-benzoic acid in 250 ml of methanol is treated with 9.28 ml (73.5 mmole) of trimethylchlorosilane and heated to reflux for six days during which every evening additional 9.28 ml of trimethylchlorosilane are added. The cooled solution is evaporated in vacuo and distributed between dichloro-methane and water. The combined organic phases are extracted twice with 50 ml of a 0.5 M sodium hydroxide solution and with 50 ml brine. After drying over sodium sulfate, filtering and evaporation the crystalline residue is recrystallized from acetone/petrolether to give 5-fluoro-2-nitro-4-trifluoromethyl-benzoic acid methyl ester of m.p. 66-68° C.
Name
5-fluoro-2-nitro-4-trifluoromethyl-benzoic acid
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
9.28 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:3]([C:14]([F:17])([F:16])[F:15])=[CH:4][C:5]([N+:11]([O-:13])=[O:12])=[C:6]([CH:10]=1)[C:7]([OH:9])=[O:8].[CH3:18][Si](C)(C)Cl>CO>[CH3:18][O:8][C:7](=[O:9])[C:6]1[CH:10]=[C:2]([F:1])[C:3]([C:14]([F:15])([F:16])[F:17])=[CH:4][C:5]=1[N+:11]([O-:13])=[O:12]

Inputs

Step One
Name
5-fluoro-2-nitro-4-trifluoromethyl-benzoic acid
Quantity
6.2 g
Type
reactant
Smiles
FC=1C(=CC(=C(C(=O)O)C1)[N+](=O)[O-])C(F)(F)F
Name
Quantity
9.28 mL
Type
reactant
Smiles
C[Si](Cl)(C)C
Name
Quantity
250 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
9.28 mL
Type
reactant
Smiles
C[Si](Cl)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
ADDITION
Type
ADDITION
Details
are added
CUSTOM
Type
CUSTOM
Details
The cooled solution is evaporated in vacuo
EXTRACTION
Type
EXTRACTION
Details
The combined organic phases are extracted twice with 50 ml of a 0.5 M sodium hydroxide solution and with 50 ml brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtering
CUSTOM
Type
CUSTOM
Details
evaporation the crystalline residue
CUSTOM
Type
CUSTOM
Details
is recrystallized from acetone/petrolether

Outcomes

Product
Name
Type
product
Smiles
COC(C1=C(C=C(C(=C1)F)C(F)(F)F)[N+](=O)[O-])=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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